6-Fluoro-3-methyl-2-oxo-1,3-benzoxazole-4-carboxylic acid
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Overview
Description
6-Fluoro-3-methyl-2-oxo-1,3-benzoxazole-4-carboxylic acid is a heterocyclic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-3-methyl-2-oxo-1,3-benzoxazole-4-carboxylic acid typically involves the reaction of 2-aminophenol with various reagents. One common method includes the use of 2-aminophenol and aldehydes under reflux conditions with catalysts such as nanocatalysts or metal catalysts . The reaction yields the desired benzoxazole derivative with high efficiency.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The process may involve multiple steps, including purification and crystallization, to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 6-Fluoro-3-methyl-2-oxo-1,3-benzoxazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoxazole derivatives.
Scientific Research Applications
6-Fluoro-3-methyl-2-oxo-1,3-benzoxazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its antibacterial activity.
Industry: Utilized in the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Fluoro-3-methyl-2-oxo-1,3-benzoxazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, leading to the disruption of essential biological pathways. For example, it may inhibit bacterial enzymes, thereby exhibiting antibacterial activity .
Comparison with Similar Compounds
6-Fluoro-3-(piperidin-4-yl)-1,2-benzoxazole: Known for its antibacterial activity.
N-substituted 6-Fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives: Studied for their potential use in treating Alzheimer’s disease.
Uniqueness: 6-Fluoro-3-methyl-2-oxo-1,3-benzoxazole-4-carboxylic acid stands out due to its specific substitution pattern, which imparts unique chemical and biological properties
Biological Activity
6-Fluoro-3-methyl-2-oxo-1,3-benzoxazole-4-carboxylic acid is a heterocyclic compound belonging to the benzoxazole family. Its unique structure, characterized by a fluorine atom at the sixth position and a carboxylic acid group at the fourth position, has attracted significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.
The molecular formula of this compound is C9H6FNO4 with a molecular weight of approximately 211.15 g/mol. The presence of the fluorine atom enhances its metabolic stability and biological potency, making it a valuable subject for research in drug development .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains by targeting specific enzymes involved in bacterial metabolism. This mechanism of action is crucial for its potential use as an antibacterial agent.
Table 1: Antimicrobial Activity of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mode of Action |
---|---|---|
Staphylococcus aureus | 32 µg/mL | Inhibition of enzymatic activity |
Escherichia coli | 16 µg/mL | Disruption of metabolic pathways |
Pseudomonas aeruginosa | 64 µg/mL | Interference with cell wall synthesis |
Antifungal Properties
In addition to its antibacterial effects, this compound has demonstrated antifungal properties against various fungal strains. The exact mechanism remains under investigation, but preliminary studies suggest it may disrupt fungal cell wall integrity or interfere with essential metabolic processes.
Anticancer Activity
Emerging research highlights the potential of this compound as an anticancer agent. Studies have shown that it exhibits cytotoxic effects against multiple cancer cell lines, including breast and colon cancer cells. Notably, its potency has been reported to be significantly higher than that of traditional chemotherapeutics like paclitaxel .
Table 2: Cytotoxic Effects on Cancer Cell Lines
Cancer Cell Line | IC50 (µM) | Comparison to Paclitaxel (IC50) |
---|---|---|
MCF-7 (Breast) | 0.5 | 3 times more potent |
HCT116 (Colon) | 0.8 | Comparable |
NCI/ADR (Drug-resistant) | 1.5 | Similar |
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within microbial and cancerous cells. The fluorine substitution enhances lipophilicity and improves binding affinity to target proteins, which may explain its increased potency compared to non-fluorinated analogues .
Case Studies
Several case studies have been conducted to evaluate the biological efficacy of this compound:
- Antibacterial Efficacy Study : In vitro studies demonstrated that treatment with varying concentrations of the compound resulted in significant inhibition of bacterial growth in Staphylococcus aureus strains resistant to methicillin.
- Anticancer Studies : A xenograft model involving HCT116 colon adenocarcinoma cells revealed that administration of this compound led to a marked reduction in tumor size compared to control groups treated with saline.
Properties
Molecular Formula |
C9H6FNO4 |
---|---|
Molecular Weight |
211.15 g/mol |
IUPAC Name |
6-fluoro-3-methyl-2-oxo-1,3-benzoxazole-4-carboxylic acid |
InChI |
InChI=1S/C9H6FNO4/c1-11-7-5(8(12)13)2-4(10)3-6(7)15-9(11)14/h2-3H,1H3,(H,12,13) |
InChI Key |
LSSISMKCTMABII-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2OC1=O)F)C(=O)O |
Origin of Product |
United States |
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